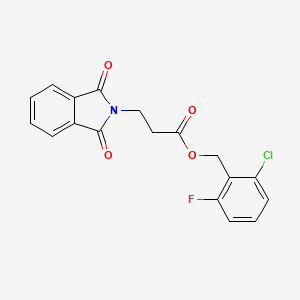![molecular formula C23H21NOS B5199925 1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5199925.png)
1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline, also known as PPTAQ, is a chemical compound that belongs to the class of tetrahydroquinolines. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and organic synthesis.
Mécanisme D'action
The mechanism of action of 1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline is its relatively simple synthesis method, which makes it accessible for laboratory use. This compound has also been found to exhibit low toxicity, making it a potentially safe compound for use in preclinical studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for research on 1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of this compound as a potential treatment for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline involves the condensation of 2-aminobenzophenone with phenyl isothiocyanate in the presence of a suitable catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is then subjected to hydrogenation using a palladium catalyst to yield this compound.
Applications De Recherche Scientifique
1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline has been the subject of scientific research due to its potential applications in medicinal chemistry. It has been found to exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-phenyl-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NOS/c25-23(24-17-9-13-18-10-7-8-16-21(18)24)22(19-11-3-1-4-12-19)26-20-14-5-2-6-15-20/h1-8,10-12,14-16,22H,9,13,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEJVVVPJGTRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B5199858.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5199876.png)
![1-(4-fluorophenyl)-4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-butanone](/img/structure/B5199883.png)
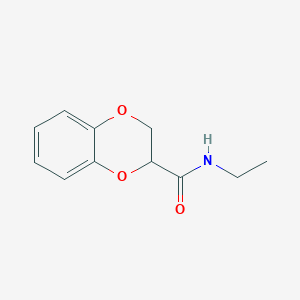
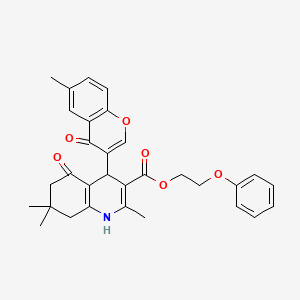
![5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199899.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5199903.png)
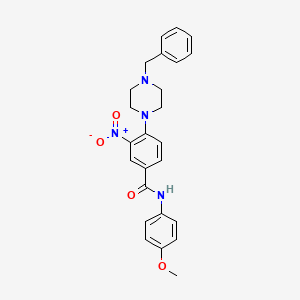
![4-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5199909.png)
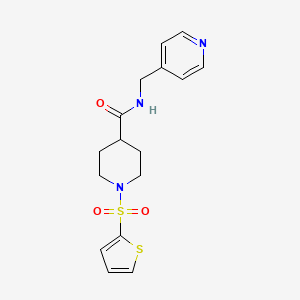
![2-[(1-butyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5199937.png)

![isobutyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5199944.png)
